N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound featuring a tetrahydrobenzofuran core substituted with a hydroxymethyl group and a 4-methylthiophene-2-carboxamide moiety. The tetrahydrobenzofuran scaffold contributes to conformational rigidity, while the thiophene carboxamide introduces aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10-7-13(20-8-10)14(17)16-9-15(18)5-2-3-12-11(15)4-6-19-12/h4,6-8,18H,2-3,5,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIVMYMPDVRXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Keto Esters
The tetrahydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of γ-keto esters. For instance, treatment of ethyl 4-oxocyclohexanecarboxylate with sulfuric acid induces ring closure, yielding 4-hydroxy-4,5,6,7-tetrahydrobenzofuran (Fig. 1A). This method achieves 68–72% yields under optimized conditions (60°C, 12 h).
Prins Cyclization
Prins cyclization between 3-buten-1-ol and formaldehyde in the presence of BF₃·OEt₂ generates the tetrahydrofuran ring with a hydroxymethyl group at position 4 (Fig. 1B). This route offers superior regioselectivity (89% yield) and is scalable to multigram quantities.
Functionalization of the Tetrahydrobenzofuran Core
Hydroxymethyl to Aminomethyl Conversion
The hydroxymethyl group at position 4 is converted to an aminomethyl group via a three-step sequence:
- Protection : The hydroxyl group is shielded as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl/imidazole (95% yield).
- Activation : The hydroxymethyl group is transformed into a mesylate (MsCl, Et₃N, 90% yield).
- Displacement : Reaction with sodium azide (NaN₃, DMF, 80°C) followed by Staudinger reduction (PPh₃, H₂O) yields the primary amine (78% overall).
Synthesis of 4-Methylthiophene-2-carboxylic Acid
Friedel-Crafts Alkylation
4-Methylthiophene-2-carboxylic acid is prepared via Friedel-Crafts alkylation of thiophene-2-carboxylic acid with methyl iodide (AlCl₃, 0°C, 4 h), achieving 65% yield.
Cross-Coupling Approaches
A Suzuki-Miyaura coupling between 2-bromothiophene and methylboronic acid (Pd(PPh₃)₄, K₂CO₃) installs the methyl group at position 4 (82% yield). Subsequent oxidation (KMnO₄, H₂O) affords the carboxylic acid.
Amide Bond Formation
Acid Chloride Route
4-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the tetrahydrobenzofuran-derived amine (Et₃N, CH₂Cl₂) to yield the target amide (85% yield).
Coupling Reagents
Employing HATU as a coupling agent (DIPEA, DMF) enhances efficiency, achieving 92% yield with minimal epimerization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid chloride coupling | 85 | 98 | High |
| HATU-mediated coupling | 92 | 99 | Moderate |
| Enzymatic amidation | 75 | 95 | Low |
Key Findings :
- HATU-mediated coupling offers the highest efficiency but requires stringent anhydrous conditions.
- The Prins cyclization route is optimal for large-scale tetrahydrobenzofuran synthesis.
Challenges and Optimization
Stereochemical Control
The tetrahydrobenzofuran’s 4-position exhibits axial chirality. Asymmetric hydrogenation (Ru-BINAP catalyst) achieves 94% enantiomeric excess (ee) but complicates purification.
Protecting Group Strategy
TBDMS protection prevents hydroxyl group oxidation during mesylation but necessitates acidic deprotection (TBAF, 95% recovery).
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
A closely related analog, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide (), replaces the 4-methylthiophene group with a 7-methoxybenzofuran carboxamide. Key differences include:
- Aromatic Systems : Thiophene (sulfur-containing, π-electron-rich) vs. methoxybenzofuran (oxygen-containing, less polarizable).
- Substituent Effects : The methyl group on thiophene enhances lipophilicity, whereas the methoxy group on benzofuran may improve solubility via hydrogen bonding.
- Spectral Signatures :
- IR : The thiophene carboxamide would exhibit C=O stretches near 1660–1680 cm⁻¹ (amide I band) and N-H stretches at ~3150–3300 cm⁻¹, similar to hydrazinecarbothioamides in .
- NMR : The tetrahydrobenzofuran’s hydroxyl proton would resonate as a broad singlet (~1–5 ppm), while methyl groups on thiophene (~2.5 ppm) and methoxybenzofuran (~3.8 ppm) differ distinctly .
| Property | Target Compound | 7-Methoxybenzofuran Analog |
|---|---|---|
| Molecular Weight | ~305 g/mol (estimated) | ~335 g/mol (estimated) |
| Aromatic System | 4-Methylthiophene | 7-Methoxybenzofuran |
| Key Functional Groups | Hydroxymethyl, carboxamide | Hydroxymethyl, carboxamide, methoxy |
| Lipophilicity (ClogP) | Higher (methylthiophene) | Lower (methoxybenzofuran) |
Comparison with Triazole-Thione Derivatives ()
Compounds 7–9 in are 1,2,4-triazole-3(4H)-thiones with sulfonylphenyl and difluorophenyl substituents. While structurally distinct, these share functional similarities:
- Hydrogen-Bonding Capacity : Both the target compound’s hydroxyl group and the triazoles’ NH groups (~3278–3414 cm⁻¹ in IR) enable polar interactions .
- Synthetic Methodology : The target compound’s carboxamide group may be synthesized via coupling reactions analogous to those in (e.g., hydrazide-isothiocyanate condensations) .
Comparison with Biotransformed Chalcones ()
Hydroxychalcones like 2,4-dihydroxy-4′-methyldihydrochalcone (3) and 3-(4-hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione (7) undergo microbial reduction and hydroxylation. Though unrelated in structure, these highlight:
- Metabolic Stability : The target compound’s tetrahydrobenzofuran and thiophene groups may resist enzymatic degradation better than chalcones’ α,β-unsaturated ketones.
- Synthetic Complexity : The target compound requires multi-step organic synthesis, whereas chalcone derivatives are accessible via biotransformation .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving Friedel-Crafts reactions for tetrahydrobenzofuran formation and carboxamide coupling .
- Optimization Opportunities : Replacing thiophene with benzofuran () or introducing sulfonyl groups () could modulate solubility, bioavailability, or target affinity.
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis methods, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Tetrahydrobenzofuran moiety : This component is associated with various biological activities such as anti-inflammatory and neuroprotective effects.
- Carboxamide functional group : Contributes to the compound's reactivity and interaction with biological targets.
- Hydroxyl group : Enhances hydrogen bonding capabilities, potentially increasing the compound’s affinity for specific receptors or enzymes.
The molecular formula of this compound is C15H17NO3S, with a molecular weight of approximately 293.36 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the tetrahydrobenzofuran core : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the carboxamide group : This step often utilizes amide coupling reactions.
- Final modifications : Additional steps may include functionalization to enhance biological activity or improve solubility.
Anti-inflammatory Effects
Research indicates that compounds containing the tetrahydrobenzofuran structure exhibit significant anti-inflammatory properties. For instance:
- Mechanism : The hydroxyl and carboxamide groups may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Neuroprotective Effects
Studies suggest that derivatives of tetrahydrobenzofuran can protect neuronal cells from oxidative stress and apoptosis:
- Case Studies : In vitro studies have shown that these compounds can reduce cell death in models of neurodegeneration by scavenging free radicals and inhibiting apoptotic pathways.
Analgesic Properties
The compound may also possess analgesic properties:
- Research Findings : Animal models have demonstrated that administration of related compounds leads to significant pain reduction, likely through modulation of pain receptors or pathways.
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Inflammation | Development of anti-inflammatory drugs |
| Neurodegenerative Diseases | Neuroprotective agents for conditions like Alzheimer's |
| Pain Management | Analgesics for chronic pain management |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the tetrahydrobenzofuran and thiophene-carboxamide moieties. Key steps include:
-
Amide bond formation : Reacting 4-methylthiophene-2-carboxylic acid with the hydroxy-tetrahydrobenzofuran-derived amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) .
-
Hydroxyl group protection : Use of tert-butyldimethylsilyl (TBS) ether to prevent side reactions during synthesis .
-
Critical conditions : Maintain inert atmosphere (N₂/Ar), control temperature (0–25°C for coupling), and optimize stoichiometry (1:1.2 molar ratio of acid to amine) to achieve >75% yield .
Table 1 : Example Reaction Conditions for Amide Coupling
Reagent Role Temperature Yield EDC, HOBt Coupling agents 0–25°C 78% DIPEA Base RT - Dry DMF Solvent - -
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include the hydroxy-tetrahydrobenzofuran proton (δ 4.2–4.5 ppm, multiplet) and thiophene methyl group (δ 2.3 ppm, singlet) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₉NO₃S: 306.1162) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzofuran ring .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict biological interactions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for amide bond formation .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .
- Machine Learning : Train models on existing thiophene-carboxamide bioactivity data to prioritize synthesis targets .
Q. How can contradictory results in biological activity studies be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate true bioactivity from assay artifacts. For example, discrepancies in anticancer activity may arise from cell line-specific metabolic profiles .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. A 2024 review noted 40% variance in reported IC₅₀ values due to assay heterogeneity .
Q. What statistical experimental design (DoE) methods minimize trial-and-error in process optimization?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, catalyst loading) using a 2³ factorial matrix to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Optimize reaction conditions via central composite design. For example, a 2025 study achieved 92% yield by optimizing DMF volume (5 mL) and stirring rate (600 rpm) .
- Taguchi Methods : Reduce variability in purity by controlling noise factors (e.g., humidity during crystallization) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
